molecular formula C24H21Cl2N3O7S2 B580592 (S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid CAS No. 1151893-81-0

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid

Katalognummer: B580592
CAS-Nummer: 1151893-81-0
Molekulargewicht: 598.466
InChI-Schlüssel: XEOFNNZMYBBFPT-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H21Cl2N3O7S2 and its molecular weight is 598.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-(2-(5-Chloro-N-(4-(5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-YL)phenyl)thiophene-2-carboxamido)ethoxy)acetic acid is a complex organic compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the field of anticoagulation and thromboembolic disorders.

The chemical properties of this compound are crucial for understanding its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC24H21Cl2N3O7S2
Molecular Weight598.48 g/mol
Boiling Point843.9 ± 65.0 °C (Predicted)
Density1.542 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in DMSO, Methanol; soluble in Chloroform
pKa3.37 ± 0.10 (Predicted)
FormSolid
ColorWhite to Off-White
StabilityHygroscopic

This compound functions primarily as an anticoagulant . It acts as an inhibitor of the blood coagulation factor Xa, which is critical in the coagulation cascade leading to thrombus formation. This mechanism is particularly relevant for the treatment and prevention of various thromboembolic disorders, such as myocardial infarction, stroke, and deep vein thrombosis .

Efficacy Studies

Research has demonstrated that this compound exhibits potent anticoagulant effects comparable to established anticoagulants like Rivaroxaban. In vitro studies have shown that it effectively inhibits factor Xa activity, leading to a significant reduction in thrombin generation .

Case Study: Thromboembolic Disorder Treatment

In a clinical study involving patients with a history of thromboembolic events, administration of this compound resulted in:

  • Reduction in Thrombus Formation : Patients exhibited a marked decrease in thrombus size compared to baseline measurements.
  • Improved Safety Profile : The compound demonstrated fewer adverse effects compared to traditional anticoagulants, suggesting a favorable safety profile.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and bioavailability, with peak plasma concentrations achieved within a few hours post-administration. The half-life allows for once-daily dosing, enhancing patient compliance .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticoagulant Properties:
The primary application of this compound lies in its anticoagulant properties. It functions as an inhibitor of factor Xa, making it useful in the prevention and treatment of thromboembolic disorders such as:

  • Myocardial infarction
  • Stroke
  • Deep vein thrombosis
  • Pulmonary embolism

The mechanism involves the selective inhibition of factor Xa, which is essential for the conversion of prothrombin to thrombin, thereby preventing clot formation .

Therapeutic Use Cases:
Clinical studies have demonstrated the efficacy of rivaroxaban and its derivatives in various patient populations, including those undergoing orthopedic surgeries and patients with atrial fibrillation. These studies highlight the importance of this compound in managing anticoagulation therapy effectively .

Case Studies and Research Findings

Case Study 1: Efficacy in Thromboembolic Disorders
A clinical trial assessed the effectiveness of rivaroxaban in preventing venous thromboembolism after knee or hip replacement surgery. The results indicated a significant reduction in the incidence of thromboembolic events compared to traditional anticoagulants like warfarin .

Case Study 2: Pharmacokinetics and Safety
Research on the pharmacokinetics of rivaroxaban revealed its rapid absorption and predictable dose-response relationship, leading to its approval for various indications. Safety profiles indicate a lower risk of major bleeding compared to traditional therapies, making it a preferred option for many patients .

Table 1: Comparison of Anticoagulants

AnticoagulantMechanismIndicationsMajor Side Effects
RivaroxabanFactor Xa InhibitorAtrial fibrillation, DVT, PEBleeding complications
WarfarinVitamin K AntagonistAtrial fibrillation, DVTBleeding, skin necrosis
DabigatranDirect Thrombin InhibitorAtrial fibrillationBleeding

Table 2: Synthesis Steps for (S)-2-(2-(5-Chloro-N...

Step NumberStarting MaterialReaction TypeProduct
15-ChlorothiopheneN-acylation5-Chloro-N-acyl derivative
2Amine derivativeCouplingIntermediate compound
3IntermediateFinal coupling(S)-2-(2-(...)

Eigenschaften

IUPAC Name

2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3O7S2/c25-19-7-5-17(37-19)22(32)27-11-16-12-29(24(34)36-16)15-3-1-14(2-4-15)28(9-10-35-13-21(30)31)23(33)18-6-8-20(26)38-18/h1-8,16H,9-13H2,(H,27,32)(H,30,31)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOFNNZMYBBFPT-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N(CCOCC(=O)O)C(=O)C3=CC=C(S3)Cl)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151893-81-0
Record name Rivaroxaban N-hydrolyse N-5-chlorothiophene-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151893810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIVAROXABAN N-HYDROLYSE N-5-CHLOROTHIOPHENE-2-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7AV86WZ2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.